3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-methylindoline with a suitable benzoxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like phosphorous oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps often include the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent.
Biological Research: It is used in molecular docking studies to understand its binding affinity with various biological targets, such as prostaglandin H2 synthase and trypsin.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as poly(benzoxazole imide)s, which have excellent thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, the compound inhibits the activity of enzymes like prostaglandin H2 synthase, thereby reducing the production of inflammatory mediators . Molecular docking studies have shown that the compound has a high binding affinity for these targets, which contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of various benzoxazole derivatives.
2-chloroquinoline-3-carbaldehyde: Used in the synthesis of benzoxazole derivatives with anti-inflammatory properties.
Uniqueness
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of the indoline and benzoxazole moieties allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-12-14-6-2-3-7-15(14)21(13)18(22)10-11-20-16-8-4-5-9-17(16)24-19(20)23/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBHTKCPJRXAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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